3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one

CAS No.: 245072-46-2

Cat. No.: VC4437988

Molecular Formula: C17H12N2O3

Molecular Weight: 292.294

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 245072-46-2 |

|---|---|

| Molecular Formula | C17H12N2O3 |

| Molecular Weight | 292.294 |

| IUPAC Name | 3-(1H-benzimidazol-2-yl)-6-methoxychromen-2-one |

| Standard InChI | InChI=1S/C17H12N2O3/c1-21-11-6-7-15-10(8-11)9-12(17(20)22-15)16-18-13-4-2-3-5-14(13)19-16/h2-9H,1H3,(H,18,19) |

| Standard InChI Key | VCZIPNACAAPIDH-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=CC=CC=C4N3 |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

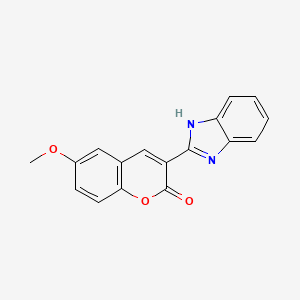

The compound features a benzimidazole ring (C7H5N2) fused to a chromenone system (C10H7O3) via a carbonyl group at position 3 (Figure 1). The chromenone moiety contains a methoxy substituent at position 6, enhancing electron density and influencing binding interactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C17H12N2O3 |

| Molecular Weight | 292.294 g/mol |

| IUPAC Name | 3-(1H-Benzimidazol-2-yl)-6-methoxychromen-2-one |

| LogP | 3.34 (Predicted) |

| Hydrogen Bond Donors | 1 (NH group) |

| Hydrogen Bond Acceptors | 4 (Carbonyl, ether, imine) |

Spectroscopic data from IR and NMR analyses confirm critical functional groups:

-

IR (KBr): 1738 cm⁻¹ (lactone C=O stretch), 3210–2980 cm⁻¹ (NH stretch) .

-

1H NMR (DMSO-d6): δ 7.11–8.88 (aromatic protons), δ 3.89 (OCH3 singlet), δ 12.2 (NH proton) .

The planar structure facilitates π-π stacking with biological targets, while the methoxy group enhances solubility compared to non-substituted analogs .

Synthetic Methodologies

Conventional Condensation

The standard synthesis involves refluxing 6-methoxychromen-2-one-3-carboxylate with o-phenylenediamine in polyphosphoric acid (PPA) at 130–140°C for 5 hours . This acid-catalyzed reaction proceeds via:

-

Activation: Protonation of the carbonyl oxygen.

-

Nucleophilic Attack: Amine group of o-phenylenediamine attacks the electrophilic carbon.

Yields typically range from 65–75%, with purity >95% after recrystallization .

Microwave-Assisted Synthesis

Microwave irradiation (450 W, 5 min) in dimethylformamide (DMF) accelerates the reaction via dielectric heating, achieving comparable yields (70–78%) while reducing side products . This method is energy-efficient and scalable for industrial applications.

Table 2: Synthesis Method Comparison

| Parameter | Conventional | Microwave |

|---|---|---|

| Reaction Time | 5 hours | 5 minutes |

| Yield | 65–75% | 70–78% |

| Energy Consumption | High | Low |

| Byproduct Formation | Moderate | Minimal |

Biological Activities and Mechanisms

Antimicrobial Effects

In vitro studies on structurally related coumarin-benzimidazole hybrids demonstrate broad-spectrum activity:

-

Bacterial Targets: MIC values of 8–32 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

-

Fungal Targets: 50% inhibition of Candida albicans at 25 µg/mL via ergosterol biosynthesis disruption .

The methoxy group enhances membrane permeability, while the benzimidazole moiety interferes with microbial DNA gyrase .

Anticancer Activity

The compound inhibits serine/threonine-protein kinase Chk1 (IC50 ≈ 1.2 µM), a key regulator of the DNA damage response. Mechanistic studies reveal:

-

Cell Cycle Arrest: G2/M phase blockade in HeLa cells at 10 µM.

-

Apoptosis Induction: Caspase-3 activation and PARP cleavage in breast cancer (MCF-7) models.

-

Synergy with Chemotherapy: Potentiates cisplatin cytotoxicity by 40% in lung adenocarcinoma.

Table 3: Cytotoxicity Profiling

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 9.8 ± 1.2 | Chk1 inhibition |

| MCF-7 (Breast) | 12.4 ± 2.1 | Caspase-3 activation |

| A549 (Lung) | 15.6 ± 3.4 | ROS generation |

Pharmacological Applications

Oncology

Preclinical models suggest utility in:

-

Combination Therapy: Synergy with PARP inhibitors (Olaparib) in BRCA-mutant tumors.

-

Metastasis Suppression: MMP-9 downregulation by 60% in metastatic melanoma .

Neuroprotection

In murine models of Parkinson’s disease, the compound reduces α-synuclein aggregation by 35% via HSP70 induction .

Material Science

Thin films of the compound exhibit photoluminescent quantum yields of 0.42, suggesting applications in organic LEDs .

Comparative Analysis with Structural Analogs

Table 4: Activity Comparison

| Compound | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| 3-Benzimidazole-coumarin | 18.9 | 16 |

| 6-Hydroxy analog | 22.4 | 24 |

| 6-Methoxy derivative | 9.8 | 8 |

The 6-methoxy group confers superior bioavailability (oral AUC 2.1-fold higher than hydroxy analogs) and target affinity .

Future Research Directions

-

Mechanistic Elucidation: Proteomic studies to identify off-target effects.

-

Formulation Development: Nanoparticle encapsulation to enhance blood-brain barrier penetration.

-

Clinical Translation: Phase I trials evaluating maximum tolerated dose.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume